

# ABT-518: Drug Profile and Pharmacokinetics

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## Compound Focus: Abt-518

CAS No.: 286845-00-9

Cat. No.: S549035

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**ABT-518** is a selective inhibitor of Matrix Metalloproteinases (MMPs) -2 and -9, developed to hinder tumor growth, angiogenesis, and metastasis [1] [2]. The table below summarizes its core characteristics and known pharmacokinetic (PK) parameters, primarily derived from human phase I clinical trials [3].

**Table 1: ABT-518 Profile and Pharmacokinetic Summary**

Property	Description
Drug Class	Retrohydroxamate (N-formylhydroxylamine) MMP inhibitor [1].
Primary Targets	MMP-2 (Gelatinase A), MMP-9 (Gelatinase B) [1].
Selectivity	Selective over MMP-1 (Fibroblast Collagenase) [1].
Administration	Oral (in clinical trials) [3].
T <sub>max</sub>	4 - 8 hours post-dose [3].
Terminal Half-life (T <sub>1/2</sub> )	Approximately 20 hours [3].
Apparent Clearance (CL/F)	Approximately 3 L/h [3].
Apparent Volume of Distribution (V/F)	>70 L [3].

Property	Description
Key Preclinical Finding	A related analog, ABT-770, induced phospholipidosis via an inactive amine metabolite; ABT-518 was designed to avoid this toxic metabolite [4].

## Analytical Method for Quantifying **ABT-518**

To support PK and metabolism studies in your experiments, the following validated LC-MS/MS method for quantifying **ABT-518** in human plasma can be adapted for preclinical research [5].

**Table 2: LC-MS/MS Method for ABT-518 Analysis in Plasma**

Parameter	Specification
Sample Volume	500 µL of plasma [5].
Sample Preparation	Solid-phase extraction (SPE) using phenyl cartridges [5].
LC Column	Zorbax Extend C18 (150 x 2.1 mm, 5 µm) [5].
Mobile Phase	Methanol : 10 mM Ammonium Hydroxide (80:20, v/v) [5].
Flow Rate	0.2 mL/min [5].
Run Time	8 minutes [5].
Detection	API2000 triple-quadrupole mass spectrometer (Electrospray ionization) [5].
Dynamic Range	10 - 1000 ng/mL [5].
Metabolite Screening	The method also screens for six potential metabolites [5].

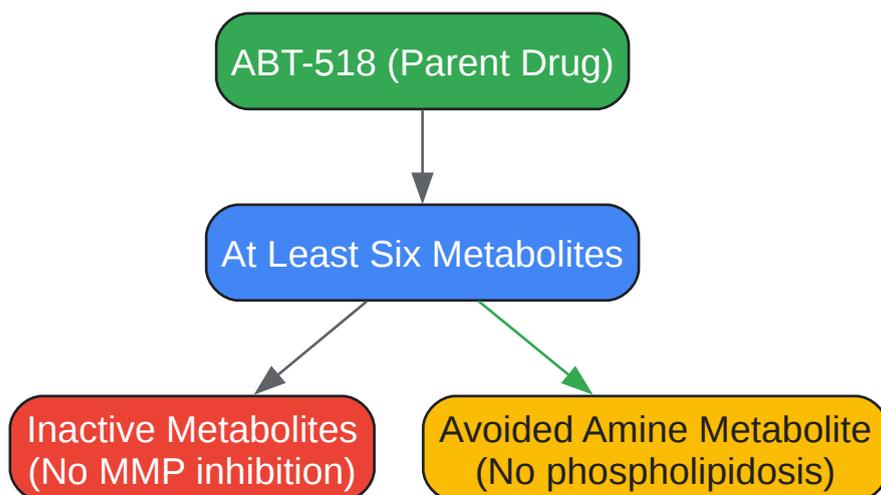
## Experimental Workflow and Metabolic Pathway

The diagram below outlines the general workflow for processing and analyzing *in vivo* samples based on the described method. A key consideration from preclinical studies is the metabolic pathway, as a predecessor drug (ABT-770) formed an inactive amine metabolite responsible for toxicity, which **ABT-518** was designed to circumvent [4].



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Diagram 1: Bioanalytical workflow for **ABT-518** in plasma.



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Diagram 2: Key metabolic characteristics of **ABT-518**.

## Critical Considerations for Protocol Design

- **Metabolite Monitoring:** The method screens for six metabolites [5]. As the parent compound is extensively metabolized [3], monitoring metabolites is crucial for a complete PK profile.
- **Toxicity Precaution: ABT-518** was specifically designed to avoid forming a phospholipidosis-inducing amine metabolite that was seen with earlier compounds like ABT-770 [4]. Confirming the absence of this metabolic pathway in your models is advisable.

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